molecular formula C16H17N3O2S B4554925 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-isopropyl-3-isoxazolecarboxamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-isopropyl-3-isoxazolecarboxamide

Cat. No.: B4554925
M. Wt: 315.4 g/mol
InChI Key: DFPPLONANWUOAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-isopropyl-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C16H17N3O2S and its molecular weight is 315.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.10414797 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Colorimetric Sensing

A study on N-(cyano(naphthalen-1-yl)methyl)benzamides discussed their synthesis and application in colorimetric sensing of fluoride anions. These compounds exhibit drastic color transitions in response to fluoride ions, demonstrating their potential as naked-eye detectors for fluoride in solutions. This application is crucial for environmental monitoring and public health, as fluoride levels in drinking water require careful regulation to prevent dental and skeletal fluorosis (Younes et al., 2020).

Synthesis of Hindered Tetrapeptides

Another research area involves the synthesis of hindered tetrapeptides using Bts-protected amino acid chlorides, highlighting the compound's role in peptide synthesis. This process is significant for developing pharmaceuticals and studying protein functions and interactions (Vedejs & Kongkittingam, 2000).

Heterocyclic Synthesis

Compounds related to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-isopropyl-3-isoxazolecarboxamide are used in the synthesis of diverse heterocycles. For example, thiophenylhydrazonoacetates were utilized to create a variety of heterocyclic compounds, including pyrazole, isoxazole, and pyrimidine derivatives, which are integral to pharmaceuticals and agrochemicals (Mohareb et al., 2004).

Electrochemical Synthesis

The electrochemical C–H thiolation for synthesizing benzothiazoles from thioamides, catalyzed by TEMPO, demonstrates the compound's application in creating structures prevalent in pharmaceuticals and organic materials. This metal- and reagent-free method supports green chemistry initiatives by reducing the need for hazardous reagents and waste (Qian et al., 2017).

Herbicidal Activity

Research on 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, related to the target compound, showcased their potential as novel herbicides. These compounds have demonstrated significant herbicidal activity, indicating their importance in agricultural sciences for controlling weeds and improving crop yields (Wang et al., 2004).

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-9(2)13-7-12(19-21-13)15(20)18-16-11(8-17)10-5-3-4-6-14(10)22-16/h7,9H,3-6H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPPLONANWUOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-isopropyl-3-isoxazolecarboxamide
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N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-isopropyl-3-isoxazolecarboxamide
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N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-isopropyl-3-isoxazolecarboxamide
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N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-isopropyl-3-isoxazolecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-isopropyl-3-isoxazolecarboxamide
Reactant of Route 6
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-isopropyl-3-isoxazolecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.